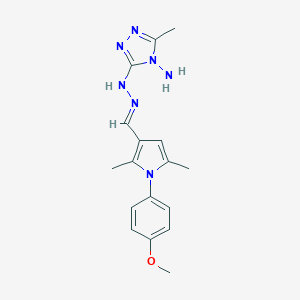![molecular formula C21H13BrClN3O2S B302471 1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302471.png)
1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BRD7929 and is a member of the pyrimidinedione family.
Mecanismo De Acción
BRD7929 inhibits the activity of BRD4 by binding to a specific domain known as the bromodomain. This binding prevents the interaction of BRD4 with other proteins, which are necessary for the regulation of gene expression. Inhibition of BRD4 activity leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD7929 are primarily related to its inhibition of BRD4 activity. This inhibition leads to the suppression of tumor growth and inflammation. Studies have also shown that BRD7929 can induce cell death in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRD7929 in lab experiments include its specificity towards BRD4, which allows for targeted inhibition of gene expression. However, the limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of BRD7929. One potential direction is the development of more potent and selective analogs of BRD7929 for use in cancer therapy. Another direction is the investigation of the effects of BRD7929 on other diseases, such as autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of BRD7929 in vivo.
Métodos De Síntesis
The synthesis of BRD7929 involves the reaction of 3-bromoaniline and 4-chlorophenylpyrrole-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
BRD7929 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that BRD7929 inhibits the activity of a specific protein called BRD4, which is involved in the regulation of gene expression. Inhibition of BRD4 can lead to the suppression of tumor growth and inflammation.
Propiedades
Fórmula molecular |
C21H13BrClN3O2S |
|---|---|
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
(5E)-1-(3-bromophenyl)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-13-3-1-4-17(11-13)26-20(28)18(19(27)24-21(26)29)12-16-5-2-10-25(16)15-8-6-14(23)7-9-15/h1-12H,(H,24,27,29)/b18-12+ |
Clave InChI |
HNBWFUNMYNCGCR-LDADJPATSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S |
SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B302393.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B302396.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B302402.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302404.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)
![4-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302408.png)
![4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302413.png)